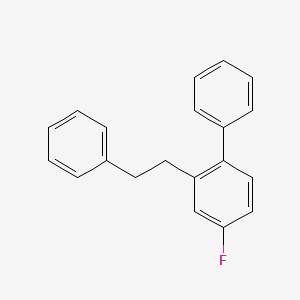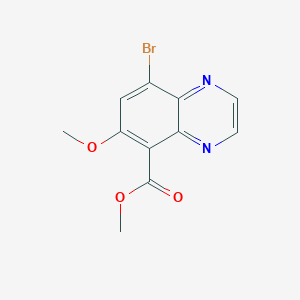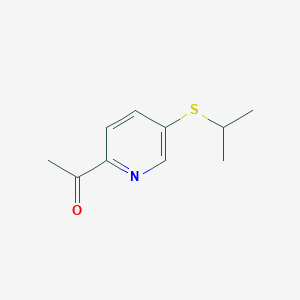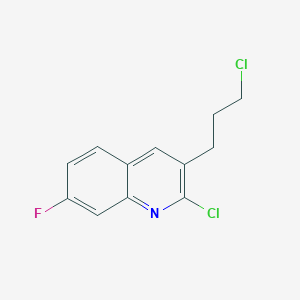
4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl is an organic compound with the molecular formula C20H15F It is a biphenyl derivative where a fluorine atom is substituted at the 4th position and a phenylethyl group is attached at the 2nd position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and fluorobenzene as the primary starting materials.
Fluorination: The fluorination of biphenyl is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Phenylethylation: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into biphenyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Biphenyl ketones, carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The phenylethyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-fluoro-4-(2-phenylethyl): Similar structure but lacks the biphenyl core.
4-Fluorobibenzyl: Another biphenyl derivative with a fluorine atom and a phenylethyl group.
Uniqueness
4-Fluoro-2-(2-phenylethyl)-1,1’-biphenyl is unique due to the specific positioning of the fluorine and phenylethyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
920276-48-8 |
|---|---|
Fórmula molecular |
C20H17F |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-fluoro-1-phenyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C20H17F/c21-19-13-14-20(17-9-5-2-6-10-17)18(15-19)12-11-16-7-3-1-4-8-16/h1-10,13-15H,11-12H2 |
Clave InChI |
ZDCHHIXFHZPIPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C=CC(=C2)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)




![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)

![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
![4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
